N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide
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Overview
Description
“N-[2-(2-hydroxyethoxy)ethyl]acetamide” is a chemical compound with the CAS Number: 118974-46-2 . It has a molecular weight of 147.17 . It’s a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “N-[2-(2-hydroxyethoxy)ethyl]acetamide” is 1S/C6H13NO3/c1-6(9)7-2-4-10-5-3-8/h8H,2-5H2,1H3,(H,7,9) .Physical And Chemical Properties Analysis
“N-[2-(2-hydroxyethoxy)ethyl]acetamide” is a liquid at room temperature . It has a molecular weight of 147.17 .Scientific Research Applications
Chemoselective Acetylation for Drug Synthesis : A study by Magadum and Yadav (2018) investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs. They used Novozym 435 as a catalyst and found vinyl acetate to be the most effective acyl donor for this reaction (Magadum & Yadav, 2018).
Facilitating Heteroaromatic Product Formation : Research by Craig et al. (2005) focused on the decarboxylative Claisen rearrangement of tosylacetates, including thiophene derivatives, to produce disubstituted heteroaromatic compounds. This process is significant for synthesizing various chemical products (Craig et al., 2005).
Corrosion Inhibition : A study by Daoud et al. (2014) examined a thiophene Schiff base as a corrosion inhibitor for mild steel in acidic solutions. Their findings suggest that this compound efficiently inhibits corrosion, and its effectiveness increases with concentration (Daoud et al., 2014).
Antibacterial and Antifungal Activities : Altundas et al. (2010) synthesized novel cycloalkylthiophene-Schiff bases and examined their antibacterial and antifungal activities. Several of these compounds showed significant activity against various pathogenic strains, suggesting potential applications in the development of new antimicrobial agents (Altundas et al., 2010).
Applications in Dye-Sensitized Solar Cells : Liu et al. (2008) synthesized molecules incorporating 3,4-ethylenedioxythiophene, showing promise for use in dye-sensitized solar cells. One of the synthesized molecules achieved significant solar-to-energy conversion efficiency, indicating its potential in renewable energy applications (Liu et al., 2008).
Antitubercular Agents : Lourenço et al. (2007) synthesized a series of N-(aryl)-2-thiophen-2-ylacetamides and evaluated them as potential antitubercular agents. Several of these compounds showed promising activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Lourenço et al., 2007).
Mechanism of Action
While the mechanism of action for “N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide” is not available, “Acetamidoethoxyethanol” (a related compound) is known to be a high-performance moisturizer. It works by interacting with water and keratin (skin protein) to keep the water molecules tightly bound in the upper layer of the skin .
Safety and Hazards
properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c12-3-5-14-4-2-11-10(13)7-9-1-6-15-8-9/h1,6,8,12H,2-5,7H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQHKMFBPUJIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)NCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide | |
CAS RN |
1250503-83-3 |
Source
|
Record name | N-[2-(2-hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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